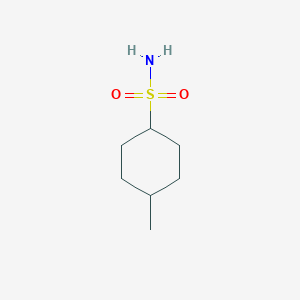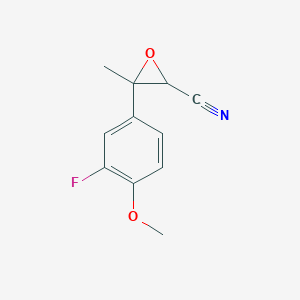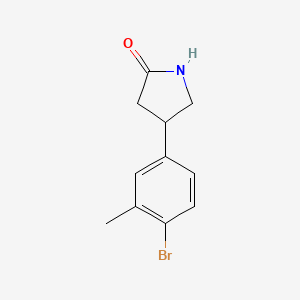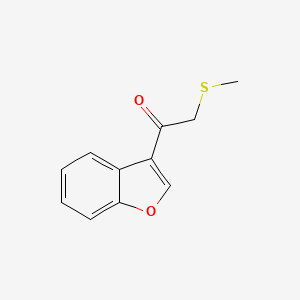
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one is an organic compound that features a benzofuran ring and a methylsulfanyl group. Compounds containing benzofuran structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one typically involves the formation of the benzofuran ring followed by the introduction of the methylsulfanyl group. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzofuran ring through cyclization of appropriate precursors.
Thioether Formation: Introduction of the methylsulfanyl group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential biological activity, including antimicrobial or anticancer properties.
Medicine: Exploration as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-3-YL)-2-(methylsulfanyl)ethan-1-one would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.
Comparison with Similar Compounds
Similar Compounds
1-(1-Benzofuran-3-YL)-2-(methylthio)ethan-1-one: Similar structure with a methylthio group.
1-(1-Benzofuran-3-YL)-2-(ethylsulfanyl)ethan-1-one: Contains an ethylsulfanyl group instead of a methylsulfanyl group.
Properties
Molecular Formula |
C11H10O2S |
|---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-(1-benzofuran-3-yl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C11H10O2S/c1-14-7-10(12)9-6-13-11-5-3-2-4-8(9)11/h2-6H,7H2,1H3 |
InChI Key |
FSFJSMMVWROOPK-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)C1=COC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13172100.png)

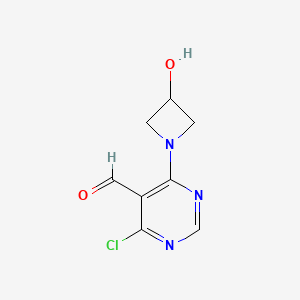
![6-[2-(Propan-2-yl)hydrazin-1-yl]pyridine-3-carboxamide](/img/structure/B13172126.png)
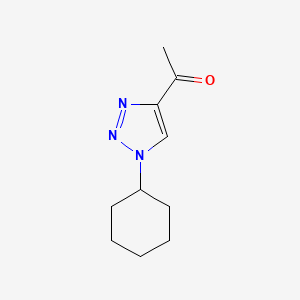
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)
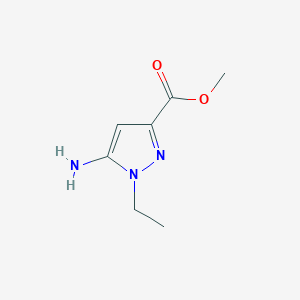
![2-([(Benzyloxy)carbonyl]amino)-1-methylcyclopentane-1-carboxylicacid](/img/structure/B13172154.png)

